4,7-Dibromo-1-chloroisoquinoline
Overview
Description
4,7-Dibromo-1-chloroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Br2ClN. It is a derivative of isoquinoline, featuring bromine atoms at the 4th and 7th positions and a chlorine atom at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dibromo-1-chloroisoquinoline can be synthesized through several methods. One common approach involves the bromination of 1-chloroisoquinoline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th and 7th positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-1-chloroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds and Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or vinyl groups using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium compounds, Grignard reagents, and other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium compound can yield 4,7-dilithio-1-chloroisoquinoline, while Suzuki-Miyaura coupling can produce various aryl-substituted isoquinolines .
Scientific Research Applications
4,7-Dibromo-1-chloroisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-1-chloroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to form specific interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
4,7-Dibromo-1-chloroisoquinoline can be compared with other isoquinoline derivatives, such as:
4,6-Dibromo-1-chloroisoquinoline: Similar in structure but with bromine atoms at the 4th and 6th positions.
7-Bromo-1-chloroisoquinoline: Contains only one bromine atom at the 7th position.
1-Chloroisoquinoline: Lacks bromine atoms, making it less reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
4,7-dibromo-1-chloroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-1-2-6-7(3-5)9(12)13-4-8(6)11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWAZISAXQEMSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NC=C2Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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